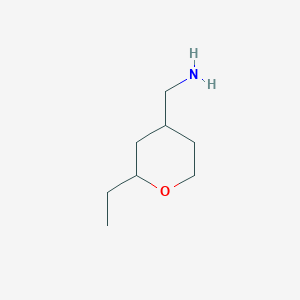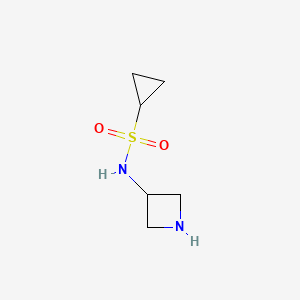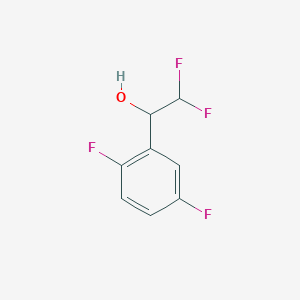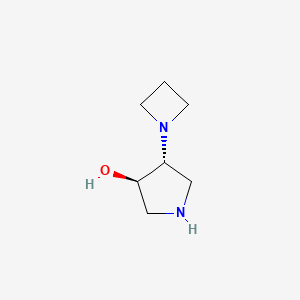
(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is a chiral compound with a unique structure that includes both azetidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. One common method involves the use of azetidine-1-carboxylate as a starting material, which undergoes cyclization to form the azetidine ring. The pyrrolidine ring is then introduced through a series of reactions involving nucleophilic substitution and reduction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol: Unique due to its dual ring structure.
Pyrrolidine derivatives: Similar in structure but may lack the azetidine ring.
Azetidine derivatives: Similar in structure but may lack the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combined azetidine and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H14N2O/c10-7-5-8-4-6(7)9-2-1-3-9/h6-8,10H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
ODCXRRNZBOEXMB-RNFRBKRXSA-N |
Isomeric SMILES |
C1CN(C1)[C@@H]2CNC[C@H]2O |
Canonical SMILES |
C1CN(C1)C2CNCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






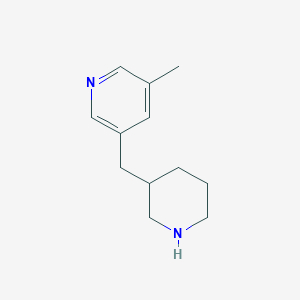
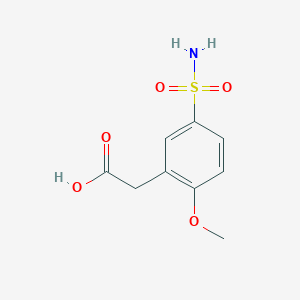
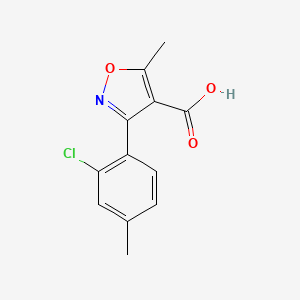

![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)
